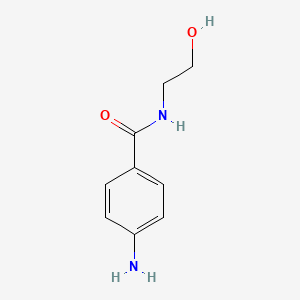

4-amino-N-(2-hydroxyethyl)benzamide

Descripción general

Descripción

“4-amino-N-(2-hydroxyethyl)benzamide” is a useful synthesis intermediate . It is a compound that can be used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient. It offers several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Molecular Structure Analysis

The molecular structure of “4-amino-N-(2-hydroxyethyl)benzamide” can be characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .

Chemical Reactions Analysis

The reaction of “4-amino-N-(2-hydroxyethyl)benzamide” was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction provides active sites for the synthesis of benzamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-(2-hydroxyethyl)benzamide” can be determined using various methods. For instance, the elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, which are in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .

Aplicaciones Científicas De Investigación

Surface Coating Technology

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide (AHEB) is used as an ingredient source of the polyol in the preparation of new modified poly(ester amide) (PEA) resins. These resins are then used as binders for anticorrosive and antimicrobial coatings .

- Methods of Application: New modified PEA compositions were prepared based on AHEB and evaluated as vehicles for surface coating. The structure of the modifier and PEA resin was confirmed by FT-IR, H¹-NMR, MW, thermogravimetric analysis, and scanning electron microscope studies .

- Results or Outcomes: The tests carried out revealed that the modified PEA based on AHEB enhanced both physico-mechanical and chemical properties. Also, the resins were incorporated within primer formulations and evaluated as anti-corrosive and antimicrobial single coatings. The results illustrate that the introduction of AHEB, within the resin structure, improved the film performance and enhances the corrosion resistance and antimicrobial activity performance of PEA resins .

Antibacterial Study

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide (procainamide) is used in the synthesis of a tetraphenylborate ion-associate complex. This complex has been characterized and studied for its antibacterial activity .

- Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-(2-hydroxyethyl)benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Synthesis of Benzamides

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .

- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results or Outcomes: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Synthesis of Balanol

- Application Summary: 4-Hydroxybenzamide, which can be synthesized from 4-amino-N-(2-hydroxyethyl)benzamide, is used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis .

- Results or Outcomes: The outcome is the production of balanol, a compound with significant bioactivity .

Synthesis of Ion-Associate Complex

- Application Summary: 4-amino-N-(2-diethylamino)ethyl benzamide (procainamide) is used in the synthesis of a tetraphenylborate ion-associate complex. This complex has been characterized and studied for its antibacterial activity .

- Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-(2-diethylamino)ethyl benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Synthesis of HepG2 Cell Apoptosis Activator

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide is used in the synthesis of a compound that promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induces the G2/M phase arrest of HepG2 cells via activation of cdc2 .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis .

- Results or Outcomes: The outcome is the production of a compound that promotes HepG2 cell apoptosis .

Direcciones Futuras

The future directions of “4-amino-N-(2-hydroxyethyl)benzamide” could involve its use as a binder in paint formulations to improve the chemical, physical, corrosion resistance and antimicrobial activity properties . It could also be used in the development of bifunctional HDAC inhibitors for the treatment of solid tumors .

Propiedades

IUPAC Name |

4-amino-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHMIOBPCMIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332567 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-hydroxyethyl)benzamide | |

CAS RN |

54472-45-6 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

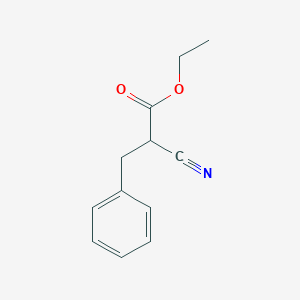

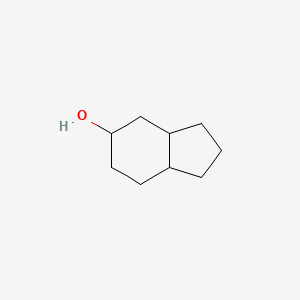

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

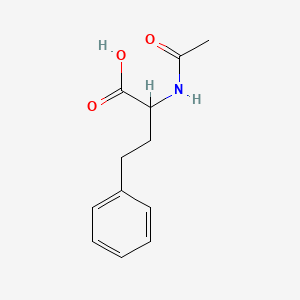

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)